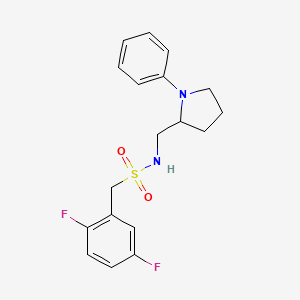

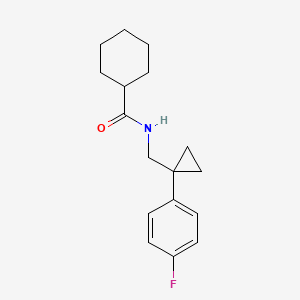

![molecular formula C19H15ClN2O2 B2745183 7-chloro-2-(4-ethylphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one CAS No. 899217-69-7](/img/structure/B2745183.png)

7-chloro-2-(4-ethylphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction .Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, and reactivity .Aplicaciones Científicas De Investigación

Antimicrobial and Antitubercular Activities

Research has shown that derivatives of chromeno[2,3-d]pyrimidinone, including compounds structurally similar to 7-chloro-2-(4-ethylphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one, exhibit significant antimicrobial and antitubercular activities. Kamdar et al. (2011) synthesized and characterized a series of chromeno[2,3-d]pyrimidinone derivatives that demonstrated pronounced antitubercular and antimicrobial activities (Kamdar, Haveliwala, Mistry, & Patel, 2011). Similarly, Ghashang et al. (2013) described a method for synthesizing chromeno[2,3-d]pyrimidinone derivatives which were evaluated for their antimicrobial activity against different bacterial and fungal strains (Ghashang, Mansoor, & Aswin, 2013).

Applications in Cancer Research

Compounds of the chromeno[2,3-d]pyrimidinone family have been explored in cancer research. Santana et al. (2020) synthesized chromene derivatives and conducted molecular modeling studies, suggesting that these compounds might act as DNA intercalators and could potentially serve as leads for new anticancer drugs (Santana et al., 2020).

Molecular Detection Applications

In the field of molecular detection, chromeno[2,3-d]pyrimidinone derivatives have been utilized. Goswami et al. (2013) designed a chemosensor based on a derivative of chromeno[2,3-d]pyrimidinone for the detection of Hg2+ ions in aqueous media, demonstrating the versatility of these compounds in chemical sensing applications (Goswami, Das, & Maity, 2013).

Anti-Inflammatory and Analgesic Properties

Research on chromeno[2,3-d]pyrimidinone derivatives has also explored their potential anti-inflammatory and analgesic properties. Rajanarendar et al. (2012) synthesized a series of isoxazolyl chromeno[2,3-d]pyrimidin-4-ones, which showed significant antimicrobial, anti-inflammatory, and analgesic activities (Rajanarendar et al., 2012).

Mecanismo De Acción

Target of Action

The compound, 7-chloro-2-(4-ethylphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one, is primarily used in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors . Kinases are proteins that play a crucial role in signal transduction pathways, regulating cellular activities such as cell division, metabolism, and cell death .

Mode of Action

The compound’s core structure and reactivity make it an ideal starting point for the development of kinase inhibitors . By introducing specific functional groups and modifications, researchers can tailor the compound to target specific kinases involved in disease pathways . This enables the design and synthesis of potent and selective inhibitors with enhanced efficacy and reduced off-target effects .

Biochemical Pathways

The compound affects the biochemical pathways associated with the kinases it targets . By inhibiting these kinases, the compound can disrupt the signal transduction pathways they regulate, leading to potential therapeutic effects .

Pharmacokinetics

The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability and therapeutic efficacy . .

Result of Action

The result of the compound’s action is largely dependent on the specific kinases it targets . For instance, if the compound targets kinases involved in cell division, its action could potentially lead to the inhibition of cell proliferation . This could be beneficial in the treatment of diseases characterized by abnormal cell growth, such as cancer .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors . For instance, the compound exhibits stability under normal temperature and humidity conditions, but may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential to maintain its stability and efficacy .

Safety and Hazards

Propiedades

IUPAC Name |

7-chloro-2-(4-ethylphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O2/c1-2-11-3-5-12(6-4-11)17-21-18(23)15-10-13-9-14(20)7-8-16(13)24-19(15)22-17/h3-9H,2,10H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHMATQOPNXPLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)Cl)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-2-(4-ethylphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

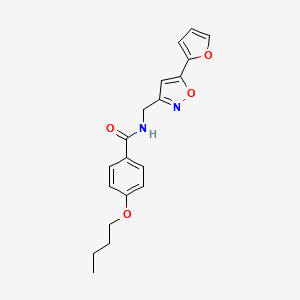

![N-(2-chlorobenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2745103.png)

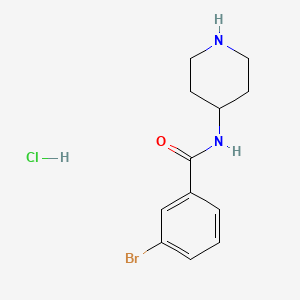

![[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B2745113.png)

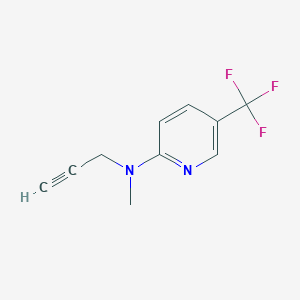

![(3E)-1-acetyl-4-benzyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B2745115.png)

![2-[[1-[(3-Chlorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2745117.png)

![4-(6-((4-methoxy-3-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2745118.png)

![2-Methoxyethyl 7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2745120.png)